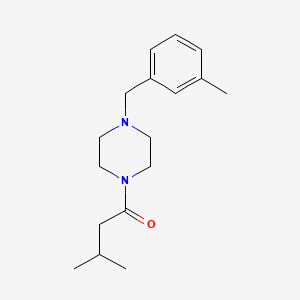![molecular formula C13H9F3INO2S B5716997 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as ITB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. ITB belongs to the family of sulfonamides and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is not fully understood. However, it is believed that 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide exerts its effects by inhibiting the activity of certain enzymes and proteins. For example, 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and bone resorption. 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been found to inhibit the activity of the protein Hsp90, which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to inhibit the growth of certain bacterial strains such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of using 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its relatively simple synthesis method. Additionally, 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been found to exhibit various scientific research applications, making it a versatile compound for studying different physiological processes. However, one of the limitations of using 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for further research on 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. One area of research could be to investigate its potential as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research could be conducted to elucidate the mechanism of action of 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide and to identify its molecular targets. Finally, studies could be conducted to optimize the synthesis method of 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide and to improve its solubility in aqueous solutions.
合成法
The synthesis of 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 4-iodoaniline with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated and purified using column chromatography. The yield of 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide obtained through this method is reported to be around 60%.
科学的研究の応用
4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been found to exhibit various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been investigated for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, 4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been studied for its potential as an antibacterial agent, as it has been shown to inhibit the growth of certain bacterial strains.
特性
IUPAC Name |
4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3INO2S/c14-13(15,16)9-2-1-3-11(8-9)18-21(19,20)12-6-4-10(17)5-7-12/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRIZBXKUVILGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)
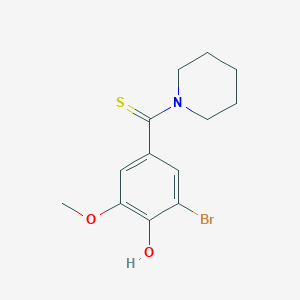
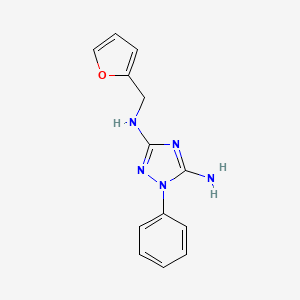
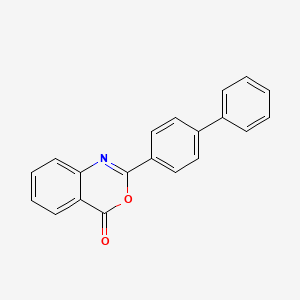
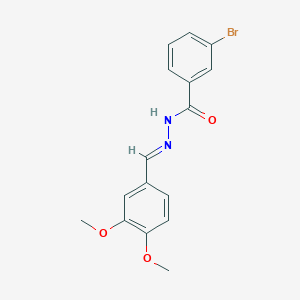
![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![4,4-dimethyl-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5716950.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)
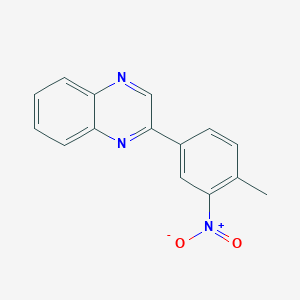
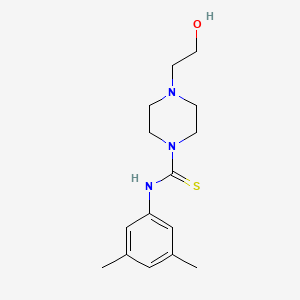
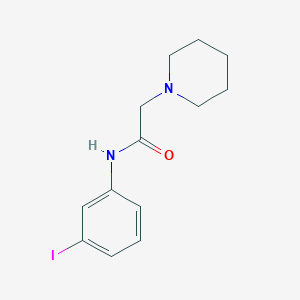
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
